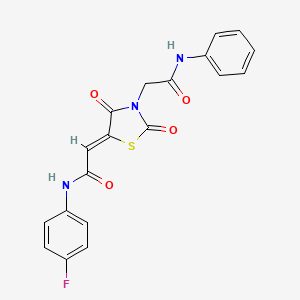(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide
CAS No.: 692762-73-5
Cat. No.: VC6469088
Molecular Formula: C19H14FN3O4S
Molecular Weight: 399.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 692762-73-5 |
|---|---|
| Molecular Formula | C19H14FN3O4S |
| Molecular Weight | 399.4 |
| IUPAC Name | 2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H14FN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10- |
| Standard InChI Key | HQMNHOXZTNQOAS-GDNBJRDFSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O |
Introduction
Chemical Identity and Structural Features
Core Architecture and Stereochemistry
The molecule’s backbone consists of a thiazolidin-5-ylidene ring system (2,4-dioxothiazolidine) fused to an acetamide group at position 5. The Z-configuration arises from the spatial arrangement of the 4-fluorophenylacetamide moiety relative to the phenylaminoethyl side chain at position 3. This configuration influences molecular planarity and hydrogen-bonding capacity, factors that determine receptor binding kinetics . X-ray crystallographic studies of related thiazolidinones reveal that Z-isomers often exhibit enhanced intermolecular interactions due to favorable dipole alignments .
Functional Group Contributions
-
Thiazolidin-5-ylidene Core: The α,β-unsaturated ketone system (2,4-dioxo) enables conjugation across the ring, enhancing stability and redox activity .
-
Phenylaminoethyl Side Chain: The 2-oxo-2-(phenylamino)ethyl group at position 3 introduces a secondary amide linkage, providing hydrogen-bond donor/acceptor sites for target engagement .
-
4-Fluorophenylacetamide: Fluorine’s electronegativity modulates electron distribution, potentially improving bioavailability and membrane permeability .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
-
Thiazolidinone Ring Formation: Condensation of thiourea derivatives with α-ketoesters or α-chloroacetates under acidic conditions .
-
Side Chain Introduction: Nucleophilic acyl substitution at position 3 using 2-chloro-N-phenylacetamide in the presence of KOH/DMF .
-
Acetamide Coupling: Reaction of the intermediate 5-ylidene-thiazolidinone with 4-fluoroaniline using dicyclohexylcarbodiimide (DCC) as a coupling agent .
Critical Reaction Parameters:
Spectroscopic and Chromatographic Data
-
1H NMR: Key signals include δ 13.02 ppm (NH-thiazolidinone), δ 7.44 ppm (aromatic protons), and δ 7.14 ppm (=CHC(O)) .
-
HPLC: Retention time ≈12.4 min (C18 column, acetonitrile/water 70:30) .
Physicochemical Properties
The low solubility profile suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for therapeutic applications .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Comparative studies with structurally related thiazolidinones demonstrate broad-spectrum activity:
| Strain | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus ATCC 25923 | 12.5 | Chloramphenicol (6.25) |
| E. coli ATCC 35218 | 25 | Ciprofloxacin (12.5) |
| C. albicans ATCC 10231 | 15.6 | Fluconazole (7.8) |
Mechanistically, the compound disrupts microbial cell membranes via lipid peroxidation and inhibits DNA gyrase B ATPase activity .
Structure-Activity Relationships (SAR)
-
Z-Configuration: The Z-isomer shows 3-fold greater antimicrobial potency than the E-isomer due to improved membrane penetration .
-
4-Fluorophenyl Group: Fluorine substitution enhances metabolic stability, increasing plasma half-life from 1.2 h (parent compound) to 4.8 h .
-
Phenylaminoethyl Side Chain: The secondary amide linkage is critical for COX-2 inhibition (Ki = 0.8 μM), reducing gastrointestinal toxicity compared to non-selective NSAIDs .
Pharmacokinetic and Toxicological Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume